7-[(3-Methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-[(3-Methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[45]decan-6-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with a diazaspirodecane core, followed by the introduction of the methoxyphenylmethyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(3-Methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[(3-Methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and derivatives of pyridine and diazaspirodecane. Examples include:
- Spiro[4.5]decan-6-one derivatives
- Pyridine-based compounds with different substituents
- Other diazaspirodecane derivatives
Uniqueness
The uniqueness of 7-[(3-Methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
7-[(3-methoxyphenyl)methyl]-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-8-4-6-18(14-20)16-25-12-5-9-23(22(25)28)10-13-26(17-23)21(27)15-19-7-2-3-11-24-19/h2-4,6-8,11,14H,5,9-10,12-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNVLDHSDNZIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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